(S)-N-(Piperidin-3-yl)pyridine-3-carboxamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular weight of “(S)-N-(Piperidin-3-yl)pyridine-3-carboxamide dihydrochloride” is 278.18. The detailed molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
“(S)-N-(Piperidin-3-yl)pyridine-3-carboxamide dihydrochloride” has a molecular weight of 278.18. More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
PCSK9 Inhibition
A study by Londregan et al. (2018) identified a series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as potent PCSK9 mRNA translation inhibitors. These analogues showed improved potency and in vitro safety profiles, highlighting their potential in cholesterol management and cardiovascular disease treatment.
Rho Kinase Inhibition
Research by Wei et al. (2016) focused on a related compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor. This inhibitor is under investigation for treating central nervous system disorders, showcasing the therapeutic potential of similar compounds.
Anti-Angiogenic and DNA Cleavage Activities
A study by Kambappa et al. (2017) synthesized derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide and evaluated their efficacy in inhibiting in vivo angiogenesis. These novel analogues demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer therapy.
Glycine Transporter 1 Inhibition
Yamamoto et al. (2016) identified 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a potent GlyT1 inhibitor. This research points to the potential of similar compounds in addressing neurological disorders through the modulation of glycine transport.
Cannabinoid Receptor Antagonism
The work by Lan et al. (1999) and Shim et al. (2002) highlights the antagonistic activity of N-(piperidin-1-yl)pyrazole derivatives on the CB1 cannabinoid receptor. This research contributes to understanding the therapeutic potential of these compounds in managing cannabinoid-related disorders.
Safety And Hazards
properties
IUPAC Name |
N-[(3S)-piperidin-3-yl]pyridine-3-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(9-3-1-5-12-7-9)14-10-4-2-6-13-8-10;;/h1,3,5,7,10,13H,2,4,6,8H2,(H,14,15);2*1H/t10-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHFVOGSQHRSNR-XRIOVQLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CN=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NC(=O)C2=CN=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-(Piperidin-3-yl)pyridine-3-carboxamide dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.